(4-cyano-3,5-difluorophenyl) cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-cyano-3,5-difluorophenyl) cyclohexanecarboxylate is an organic compound with the molecular formula C14H13F2NO2 It is a derivative of cyclohexanecarboxylic acid and is characterized by the presence of cyano and difluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-cyano-3,5-difluorophenyl) cyclohexanecarboxylate typically involves the esterification of cyclohexanecarboxylic acid with 4-cyano-3,5-difluorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran (THF) to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-cyano-3,5-difluorophenyl) cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanecarboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl esters.
Scientific Research Applications
(4-cyano-3,5-difluorophenyl) cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of (4-cyano-3,5-difluorophenyl) cyclohexanecarboxylate involves its interaction with specific molecular targets. The cyano and difluorophenyl groups can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to participate in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanecarboxylic acid 4-nitrophenyl ester
- Cyclohexanecarboxylic acid 3-fluorophenyl ester
- Cyclohexanecarboxylic acid 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl] ester
Uniqueness
(4-cyano-3,5-difluorophenyl) cyclohexanecarboxylate is unique due to the presence of both cyano and difluorophenyl groups, which impart distinct chemical and biological properties.
Properties
CAS No. |
458549-24-1 |
---|---|
Molecular Formula |
C14H13F2NO2 |
Molecular Weight |
265.25 g/mol |
IUPAC Name |
(4-cyano-3,5-difluorophenyl) cyclohexanecarboxylate |
InChI |
InChI=1S/C14H13F2NO2/c15-12-6-10(7-13(16)11(12)8-17)19-14(18)9-4-2-1-3-5-9/h6-7,9H,1-5H2 |
InChI Key |
PPRDQADSLCFJCQ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)OC2=CC(=C(C(=C2)F)C#N)F |
Canonical SMILES |
C1CCC(CC1)C(=O)OC2=CC(=C(C(=C2)F)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.